1-Ethylpiperazin-2-one

Descripción

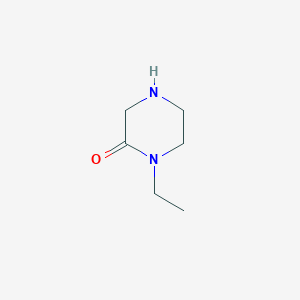

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-3-7-5-6(8)9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGAVZGSIVHGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432150 | |

| Record name | 1-ethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-08-8 | |

| Record name | 1-Ethyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59702-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylpiperazin 2 One and Analogues

Classical and Modern Synthetic Approaches to the Piperazinone Nucleus

The synthesis of the piperazinone ring is a key objective in organic chemistry due to its presence in various biologically active molecules. Methodologies range from traditional cyclization reactions to modern catalytic processes, often starting from amino acids or 1,2-diamines. The development of these synthetic routes is crucial for accessing a diverse range of substituted piperazinones for further investigation.

Reduction of (Di)ketopiperazines

A primary strategy for accessing piperazinones involves the selective reduction of a corresponding diketopiperazine precursor. For instance, 1-ethylpiperazine-2,3-dione (B121611) serves as a direct antecedent to 1-ethylpiperazin-2-one. The partial reduction of one of the two carbonyl groups is required to yield the desired piperazin-2-one (B30754) structure.

More broadly, the reduction of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides, is a well-established method for producing piperazine (B1678402) rings. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both amide carbonyls to methylenes, yielding a fully reduced piperazine. However, achieving selective mono-reduction to a piperazin-2-one requires milder or more controlled reaction conditions. Borane reagents have also been employed for the reduction of diketopiperazinones to the corresponding piperazines. The synthesis of piperazines and their 2-substituted derivatives is commonly achieved through the reduction of either diketopiperazines or 2-ketopiperazines.

| Precursor Type | Reducing Agent | Product | Reference |

| 2,5-Diketopiperazine | Lithium Aluminium Hydride (LiAlH₄) | Piperazine | |

| 2,3-Diketopiperazinone | Borane (BH₃) | 2,3-Disubstituted Piperazine | |

| (Di)ketopiperazine | Various | Piperazinone or Piperazine |

This table summarizes common reduction strategies for diketopiperazine precursors.

N-Alkylation Strategies of Diamines with Electrophiles

The construction of the piperazinone ring can be achieved through the N-alkylation of a 1,2-diamine precursor followed by cyclization. This stepwise approach is one of the most frequently used methods for synthesizing piperazine derivatives. For the synthesis of this compound, this would typically involve the reaction of N-ethylethylenediamine with an electrophile containing a two-carbon unit with appropriate functional groups for cyclization, such as a haloacetyl halide or an α,β-unsaturated ester.

A representative example involves the reaction of an N-substituted ethylenediamine (B42938) with an ester of a 2-haloalkanoic acid. A patent describes the reaction of N-methyl ethylenediamine with an ester, which after cyclization and reduction, yields a piperazine derivative. Another powerful method is reductive amination between an amino acid ester and an amino-aldehyde, which generates a linear diamine that subsequently cyclizes to form the piperazinone ring. This strategy was used to prepare (R)-3-methylpiperazin-2-one from D-alanine methyl ester and N-Cbz-aminoacetaldehyde.

| Diamine Precursor | Electrophile / Second Component | Key Step(s) | Product Type | Reference |

| N-methylethylenediamine | Ester Derivative | Cyclization, Reduction | Piperazine Derivative | |

| D-Alanine methyl ester | N-Cbz-aminoacetaldehyde | Reductive Amination, Cyclization | Chiral Piperazin-2-one | |

| Ethylenediamine | Carbonyl Compounds | Reductive Alkylation | N,N'-Disubstituted Diamine |

This table illustrates N-alkylation strategies leading to piperazinone precursors.

Catalytic and Chemical Reduction of Pyrazines and Pyrazinium Salts

The hydrogenation of pyrazine (B50134) derivatives presents a modern and efficient route to piperazinones and piperazines. A significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which directly yields chiral piperazin-2-ones with high enantioselectivity. This reaction proceeds through the hydrogenation of tautomeric dihydropyrazin-2-one intermediates. The practicality of this method has been demonstrated on a gram scale, providing products with up to 90% enantiomeric excess (ee).

Similarly, iridium-catalyzed asymmetric hydrogenation of tosylamido-substituted pyrazines can produce chiral tetrahydropyrazines, which are then convertible to chiral piperazinones without loss of enantiopurity. Activation of the pyrazine ring, for instance by forming pyrazinium salts with alkyl halides, facilitates iridium-catalyzed hydrogenation to furnish chiral piperazines.

| Substrate | Catalyst System | Product | Key Features | Reference |

| 5,6-Disubstituted Pyrazin-2-ols | Palladium / Chiral Ligand | Chiral Piperazin-2-ones | High yield, 84–90% ee | |

| Tosylamido-substituted Pyrazines | Dinuclear Iridium(III) / Chiral Diphosphine | Chiral Tetrahydropyrazines | High yield and enantioselectivity | |

| 3-Substituted Pyrazinium Salts | Iridium / JosiPhos-type Ligand | Chiral Piperazines | Up to 96% ee, scalable |

This table highlights catalytic reduction methods for pyrazine derivatives.

Cyclocondensation Reactions of Amines with Alcohols

The formation of the piperazine nucleus can be accomplished via the cyclocondensation of amines with diols. An iridium catalyst has been shown to effectively promote the condensation of vicinal diols with amines to form substituted piperazines. This "hydrogen borrowing" methodology allows for the synthesis of five-, six-, and seven-membered cyclic amines from primary amines and diols in good to excellent yields.

While many examples lead to piperazines, the principle can be adapted for piperazinone synthesis. For example, the cyclocondensation of an N-alkylethylenediamine with glycolic acid or its derivatives would lead to a piperazin-2-one. A related industrial process involves the catalytic cyclocondensation of monoethanolamine (MEA) with ammonia (B1221849) to produce piperazine. A laboratory-scale synthesis of a piperazinone analog involves the cyclocondensation of an N-methylethylenediamine derivative with ethyl glyoxylate (B1226380).

Intramolecular Reductive Coupling of Diimines

A method for constructing the piperazine ring involves the intramolecular reductive coupling of a 1,2-diimine precursor. This approach is particularly effective for synthesizing 2,3-disubstituted piperazines. The reaction can be promoted by reagents such as a combination of zinc and titanium(IV) isopropoxide dichloride, which yields (±)-2,3-diarylpiperazines with high diastereoselectivity.

More recently, a stereoselective electroreductive intramolecular coupling of chiral diimines has been developed. This

Ring-Closing Reactions via DABCO Bond Cleavage

A notable strategy for the synthesis of the piperazine ring, the core structure of piperazin-2-ones, involves the cleavage of a C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netrsc.org This method utilizes DABCO as a key substrate, which can be activated by various reagents like alkyl halides, aryl halides, or carboxylic acids to form quaternary ammonium (B1175870) salts. rsc.orgnih.gov These activated salts are effective electrophiles that can react with a wide array of nucleophiles. nih.gov The process involves the activation of DABCO, followed by a nucleophilic attack that results in the opening of the bicyclic ring system to yield a functionalized piperazine derivative. researchgate.netrsc.org

This approach has been successfully employed in multicomponent reactions for the diversity-oriented synthesis of drug-like piperazine derivatives. nih.gov For instance, a metal-free, four-component reaction has been developed where DABCO salts, generated in situ from DABCO and alkyl bromides, react with phenylisothiocyanate and secondary amines. nih.gov This cascade involves the initial formation of two intermediates in parallel, which then combine to form the final isothiourea-ethylene-tethered-piperazine products through a C-N bond cleavage. nih.gov While not directly forming the lactam ring of a piperazin-2-one, this methodology establishes an efficient route to the foundational piperazine skeleton, which can be further modified to produce the desired piperazin-2-one structure.

Transition-Metal-Catalyzed Condensation Approaches

Transition-metal catalysis offers a powerful and stereoselective means of synthesizing piperazin-2-one derivatives. researchgate.net A prominent example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral multisubstituted piperazin-2-ones with excellent enantioselectivities. researchgate.net This method is considered straightforward and environmentally friendly for producing optically active heterocyclic compounds. researchgate.net

The reaction typically employs a palladium catalyst, such as Pd(OCOCF₃)₂, in combination with a chiral phosphine (B1218219) ligand like (R)-TolBINAP. The hydrogenation of tautomeric pyrazines under these conditions yields the corresponding piperazin-2-one products with high stereoselectivity. researchgate.net

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| 5,6-Disubstituted pyrazin-2-ols | Pd(OCOCF₃)₂/(R)-TolBINAP | 85–90% | 90–93% |

Other transition-metal-catalyzed approaches include the condensation of stannyl (B1234572) or silicon amine reagents with carbonyl compounds to construct the piperazine ring. rsc.org These methods highlight the versatility of transition metals in facilitating key bond-forming events for the assembly of complex heterocyclic systems.

Cascade Double Nucleophilic Substitution Processes

A highly efficient, one-pot synthesis of piperazin-2-one derivatives has been developed utilizing a cascade double nucleophilic substitution reaction. thieme.dethieme-connect.com This metal-promoted transformation involves the reaction of a chloroallenylamide, a primary amine, and an aryl iodide, resulting in the formation of three new bonds in a single operation. thieme-connect.comthieme-connect.com This methodology is particularly valuable as it introduces two points of diversity into the final molecule, making it well-suited for combinatorial synthesis and the rapid generation of compound libraries. thieme.dethieme-connect.com

The reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, in the presence of a phosphine ligand and a silver salt co-catalyst, like AgNO₃, which can improve yields. thieme-connect.com The process involves a sequence of steps including nucleophilic displacement, oxidative addition of the palladium catalyst to the aryl iodide, and subsequent allylic substitution to form the piperazinone ring. The scope of the reaction is broad, tolerating various aryl iodides with both electron-donating and electron-accepting groups, as well as a range of primary amines. thieme-connect.com

| Aryl Iodide (Ar-I) | Primary Amine (R-NH₂) | Catalytic System | Solvent | Yield |

|---|---|---|---|---|

| Iodobenzene | Benzylamine | Pd₂(dba)₃/PPh₃, AgNO₃ | CH₃CN | Good |

| 4-Iodotoluene | Benzylamine | Pd₂(dba)₃/PPh₃, AgNO₃ | CH₃CN | 71% |

| 1-Iodo-4-methoxybenzene | Benzylamine | Pd₂(dba)₃/PPh₃, AgNO₃ | CH₃CN | 74% |

| 1-Iodo-2-methylbenzene | Benzylamine | Pd₂(dba)₃/PPh₃, AgNO₃ | CH₃CN | 57% |

| Iodobenzene | Allylamine | Pd₂(dba)₃/PPh₃, AgNO₃ | CH₃CN | Good |

Targeted Synthesis of this compound

While general methods provide access to a wide array of piperazinone analogues, specific strategies can be employed for the targeted synthesis of this compound. These routes are designed to install the N-ethyl group either before or during the ring-forming step.

Reductive Amination Protocols for this compound Formation

Reductive amination is a cornerstone reaction in medicinal chemistry for forming carbon-nitrogen bonds and is highly applicable to the synthesis of N-substituted amines. synplechem.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. synplechem.commasterorganicchemistry.com This method effectively avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, a plausible strategy would involve the reductive amination of a suitable keto-ester, such as ethyl 2-keto-4-(Boc-amino)butanoate, with ethylamine. The resulting N-ethylated amino ester could then undergo deprotection and subsequent intramolecular cyclization to form the this compound lactam. Alternatively, N-ethylethylenediamine could be reacted with a glyoxylate derivative under reductive amination conditions, followed by cyclization. A variety of reducing agents can be used for this transformation, each with specific advantages. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | Methanol (B129727), pH 6-8 | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | A mild and effective reagent, often used as an alternative to NaBH₃CN. masterorganicchemistry.com |

| Sodium borohydride (B1222165) | NaBH₄ | Methanol, often requires pre-formation of the imine. | Can also reduce the starting carbonyl compound. masterorganicchemistry.com |

| Hydrogen gas with Palladium on Carbon | H₂/Pd-C | Ethanol, H₂ atmosphere | A classic catalytic hydrogenation method. synplechem.com |

Biocatalytic Routes towards this compound

The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity and sustainability. whiterose.ac.uk For the synthesis of this compound, biocatalytic methods could be envisioned for the key lactam-forming cyclization step. Amide bond synthetases, for example, are enzymes that catalyze the formation of amides from carboxylic acids and primary amines in aqueous media. whiterose.ac.uk The amide bond synthetase McbA has demonstrated broad substrate specificity, coupling various aliphatic amines to a carboxylic acid substrate. whiterose.ac.uk A potential biocatalytic route to this compound could involve an engineered enzyme that accepts an N-ethyl-N'-(carboxyethyl)ethylenediamine substrate and catalyzes its intramolecular cyclization.

Alternatively, lipases, which are commonly used in transesterification and esterification reactions, can also catalyze amide formation under certain conditions. frontiersin.org A lipase (B570770) could potentially be used to catalyze the ring-closing of an ethyl ester of N-(2-aminoethyl)-N-ethylglycine to yield this compound. While specific biocatalysts for this exact transformation are not yet established, the growing field of enzyme engineering and discovery of novel biocatalysts presents a promising future for such applications. tugraz.at

Chlorination-Phosgene Mediated Cyclization for this compound

Phosgene (B1210022) (COCl₂) and its safer, solid-state equivalent, triphosgene, are highly effective reagents for introducing a carbonyl group and are widely used in the synthesis of carbonates, isocyanates, and heterocycles. nih.govwikipedia.org A synthetic strategy for this compound could leverage these reagents to construct the lactam ring.

One potential pathway involves the reaction of N-ethylethylenediamine with chloroacetyl chloride. This would produce an N-(2-(ethylamino)ethyl)-2-chloroacetamide intermediate. Subsequent treatment with a non-nucleophilic base could then induce an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the piperazin-2-one ring.

An alternative, more direct approach would be the reaction of N-ethylethylenediamine with phosgene or triphosgene. nih.govwikipedia.org This type of reaction, known as phosgenation, can be used to form cyclic ureas and related structures. Careful control of reaction conditions would be necessary to favor the formation of the six-membered lactam ring over polymerization or other side reactions. The reaction of an amine with phosgene typically produces hydrogen chloride as a byproduct, requiring the presence of a base like pyridine (B92270) to neutralize it. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity of this compound

The synthesis of this compound is a crucial process in the preparation of various chemical entities. Achieving high yield and purity requires careful optimization of reaction conditions. Key parameters that are typically fine-tuned include solvent, temperature, base, and reaction time. deskera.combeilstein-journals.org

The choice of solvent can significantly influence reaction outcomes. researchgate.netmdpi.com Solvents such as dichloromethane, acetonitrile, and dimethylformamide (DMF) are commonly employed in the synthesis of related piperazine compounds. evitachem.com The reaction temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of unwanted by-products. biotage.com Therefore, a balance must be found to maximize the formation of the desired product while minimizing impurities.

The base used in the reaction plays a vital role, often to neutralize acidic by-products. Both inorganic bases like potassium carbonate and organic bases such as triethylamine (B128534) are frequently used. evitachem.com The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the best balance of high yield and high purity. beilstein-journals.org Purification techniques like flash column chromatography, distillation, and recrystallization are then used to isolate the final product and remove any remaining impurities. deskera.com

Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Toluene | Triethylamine | 80 | 24 | 75 | 92 |

| 2 | Acetonitrile | Triethylamine | 80 | 18 | 82 | 95 |

| 3 | DMF | Triethylamine | 80 | 18 | 78 | 93 |

| 4 | Acetonitrile | Potassium Carbonate | 80 | 12 | 90 | 98 |

| 5 | Acetonitrile | Potassium Carbonate | 100 | 8 | 88 | 97 |

| 6 | Acetonitrile | Potassium Carbonate | 60 | 24 | 85 | 99 |

This table presents hypothetical data for illustrative purposes.

Asymmetric Synthetic Strategies for Chiral Piperazinone Derivatives

The development of asymmetric synthetic methods for producing chiral piperazinone derivatives is a significant area of research, as these chiral structures are common in many biologically active molecules. nih.govdicp.ac.cnfigshare.com These strategies aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific stereoisomers.

Several key strategies are employed in the asymmetric synthesis of chiral piperazinones:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids, to introduce stereochemistry into the final product. rsc.org For example, a chiral amino acid can be converted to a chiral diamine, which is then cyclized to form the chiral piperazinone.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. rsc.org After the desired stereochemistry is achieved, the auxiliary is removed.

Catalytic Asymmetric Synthesis : This highly efficient method uses a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of the product. nih.govdicp.ac.cnrsc.org Palladium-catalyzed asymmetric hydrogenation is one such technique that has been successfully used. acs.org Other approaches include kinetic resolution and asymmetric allylic alkylation. dicp.ac.cnresearchgate.net

The following table compares these asymmetric synthetic strategies.

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. rsc.org | Readily available starting materials. | Limited to the diversity of the chiral pool. |

| Chiral Auxiliaries | A temporary chiral group guides the stereoselective reaction. rsc.org | High levels of stereocontrol can be achieved. | Requires additional steps for attachment and removal. |

| Catalytic Asymmetric Synthesis | A chiral catalyst directs the formation of a specific enantiomer. nih.govdicp.ac.cnrsc.org | High efficiency and atom economy. | Catalyst development can be complex and costly. |

This table provides a general comparison of common asymmetric synthesis strategies.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the creation of a diverse range of molecules with potentially unique properties. rsc.orgvulcanchem.comvulcanchem.com Substitutions can be introduced at various positions on the piperazinone ring, offering a way to modulate the compound's chemical and physical characteristics.

Methods for introducing substituents at different positions include:

N-Substitution : The nitrogen atoms of the piperazine ring can be functionalized through reactions such as alkylation, acylation, or reductive amination. vulcanchem.com For example, reacting a piperazinone with an alkyl halide in the presence of a base can introduce an alkyl group at the nitrogen.

C-Substitution : Introducing substituents at the carbon atoms of the ring can be more challenging but can be achieved through various methods. rsc.org One approach involves the use of a substituted starting material, such as a substituted diamine, which is then cyclized to form the desired substituted piperazinone. mdpi.com Another method is the α-functionalization of the piperazinone ring. rsc.org

The table below outlines some general strategies for the synthesis of substituted this compound derivatives.

| Position of Substitution | General Synthetic Strategy | Example Reaction |

| N1-Position | Alkylation of the piperazin-2-one nitrogen. | Reaction with an ethyl halide in the presence of a base. |

| N4-Position | Reductive amination or N-alkylation. | Reaction of a piperazin-2-one with an aldehyde followed by reduction. |

| C3-Position | Use of a substituted α-amino acid as a starting material. | Cyclization of a diamine derived from a C3-substituted amino acid. |

| C5/C6-Positions | Cyclization of a substituted ethylenediamine. mdpi.com | Reaction of a C-substituted ethylenediamine with an appropriate cyclizing agent. |

This table illustrates general synthetic approaches for creating substituted derivatives.

Chemical Reactivity and Transformation Studies of 1 Ethylpiperazin 2 One

Oxidation Reactions of the Piperazinone Moiety

The piperazinone core contains nitrogen atoms that are susceptible to oxidation.

The tertiary nitrogen atom at the N-4 position of the 1-Ethylpiperazin-2-one ring can be oxidized to form the corresponding N-oxide. This transformation is a common metabolic pathway for many tertiary amine drugs and can also be achieved synthetically. researchgate.netgoogle.com The oxidation of 1-ethylpiperazine (B41427), a structurally related compound, has been studied kinetically, demonstrating the formation of 1-ethylpiperazine-N-oxide. scirp.org Common oxidizing agents for this type of conversion include hydrogen peroxide or organic per-acids like m-chloroperbenzoic acid (m-CPBA). google.comgoogle.com The reaction with bromamine-T in a buffered acidic medium has also been shown to effectively oxidize 1-ethylpiperazine to its N-oxide. scirp.org While N-oxides are sometimes developed as prodrugs, their formation can also be considered a metabolic deactivation pathway. google.comgoogle.com

Table 1: Reagents for N-Oxidation of Piperazine (B1678402) Derivatives

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Bromamine-T (BAT) | pH 4.0 buffer, 303 K | 1-Ethylpiperazine-N-oxide | scirp.org |

| m-Chloroperbenzoic acid (m-CPBA) | Acetone | SLV318 N-oxide | google.com |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, 70°C | Pyridine (B92270) N-oxide derivative | google.com |

Reduction Reactions of this compound

The carbonyl group within the piperazinone ring is a primary site for reduction reactions.

The ketone (specifically, a lactam carbonyl) at the C-2 position of this compound can be reduced to a secondary alcohol, yielding 1-ethylpiperazin-2-ol. This transformation is typically accomplished using hydride-based reducing agents. ucalgary.casavemyexams.com The most common laboratory reagents for the reduction of ketones are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Sodium borohydride is a milder reagent that can be used in protic solvents like methanol (B129727) or ethanol. libretexts.org Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water. libretexts.orgresearchgate.net The reduction of a ketone to a secondary alcohol is a type of nucleophilic addition reaction, where a hydride ion (:H⁻) attacks the electrophilic carbonyl carbon. ucalgary.casavemyexams.com

Table 2: Common Reagents for Ketone Reduction

| Reagent | Solvent | Typical Conditions | Product from Ketone | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, or Water | Room temperature or reflux | Secondary Alcohol | savemyexams.comlibretexts.org |

Substitution Reactions on this compound

Substitution reactions can target either the appended ethyl group or the piperazinone ring itself.

Direct functionalization of the C-H bonds on the N-ethyl group of this compound via alkylation or arylation is synthetically challenging. These reactions involve the activation of unactivated sp³ C-H bonds, which typically requires harsh conditions or specialized catalytic systems that are not widely reported for this specific substrate. Ethylation is more commonly a reaction where an ethyl group is added to a molecule, rather than being modified after its installation. wikipedia.org

Direct functionalization of the C-H bonds of the piperazinone ring is a modern synthetic strategy that avoids lengthy synthetic sequences starting from linear precursors. mdpi.comresearchgate.netencyclopedia.pub These reactions provide a powerful way to synthesize substituted piperazine derivatives. encyclopedia.pub Research has focused on transition-metal-catalyzed reactions that can selectively activate C-H bonds, particularly those adjacent to the ring nitrogens (α-positions). researchgate.netuni-muenster.de

These methods often require a directing group, such as an N-Boc group, to position the metal catalyst close to the target C-H bond. acs.orgsigmaaldrich.com For a molecule like this compound, the existing amide and tertiary amine functionalities would intrinsically direct the reactivity. Methodologies such as photoredox-mediated C-H arylation and asymmetric lithiation-trapping have been developed for piperazine scaffolds. encyclopedia.pubacs.org For instance, photoredox catalysis can enable the coupling of N-Boc piperazines with dicyanobenzenes to form α-aryl-substituted piperazines. encyclopedia.pub Similarly, asymmetric lithiation using reagents like s-BuLi in the presence of a chiral ligand, followed by trapping with an electrophile, allows for the enantioselective synthesis of α-substituted piperazines. acs.orgnih.gov

Table 3: Examples of C-H Functionalization on Piperazine Scaffolds

| Reaction Type | Catalyst/Reagents | Substrate Scope | Product Type | Reference |

|---|---|---|---|---|

| Photoredox C-H Arylation | Ir(ppy)₃, NaOAc | N-Boc piperazines, 1,4-dicyanobenzenes | α-Aryl-substituted piperazines | encyclopedia.pub |

| Asymmetric Lithiation-Substitution | s-BuLi / (−)-sparteine, electrophiles | N-Boc piperazines | Enantiopure α-substituted piperazines | acs.orgnih.gov |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Buchwald phosphine (B1218219) ligands | N-fused bicyclo α-hydroxy-β-lactams | α-Aryl piperidines | researchgate.net |

Arylation of Ring Nitrogen Atoms

The introduction of aryl groups to the nitrogen atoms of the this compound ring is a significant transformation, often accomplished through transition metal-catalyzed cross-coupling reactions. These methods are crucial for synthesizing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org It involves the coupling of an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org In the context of this compound, the secondary amine nitrogen (at position 4) can react with various aryl halides to yield N-aryl derivatives. The reaction's versatility stems from its tolerance of a wide range of functional groups and the continuous development of more efficient catalyst systems. wikipedia.org

The general mechanism proceeds through a catalytic cycle involving:

Oxidative addition: The aryl halide adds to a Pd(0) complex.

Amine coordination and deprotonation: The piperazinone nitrogen coordinates to the palladium center, followed by deprotonation by a base.

Reductive elimination: The N-arylpiperazinone product is formed, regenerating the Pd(0) catalyst. libretexts.org

Key factors influencing the success of the Buchwald-Hartwig amination include the choice of palladium catalyst, the supporting ligand, the base, and the solvent. nih.gov For instance, the use of specific phosphine ligands, such as Josiphos-type ligands, has enabled the direct coupling of even challenging substrates like ammonia (B1221849). wikipedia.org While direct examples for this compound are not extensively detailed in the provided results, the principles apply to piperazine derivatives in general. For example, the N-arylation of a piperazinone with a protected indole (B1671886) proceeded in good yield using a specific palladium catalyst and ligand system. nih.gov

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed method for forming C-N bonds, representing an older but still relevant alternative to the Buchwald-Hartwig reaction. wikipedia.org It typically requires harsher reaction conditions, including high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The reaction involves the coupling of an amine with an aryl halide in the presence of a stoichiometric amount of copper or a copper salt. wikipedia.org

The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Innovations in the Ullmann reaction have led to the use of soluble copper catalysts supported by ligands, which can moderate the reaction conditions. wikipedia.orgnumberanalytics.com The reactivity of the aryl halide follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. wikipedia.org

Table 1: Comparison of N-Arylation Methods

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Reaction Conditions | Milder conditions, broader functional group tolerance wikipedia.org | Higher temperatures, polar solvents wikipedia.org |

| Aryl Halide Reactivity | Generally broad scope for Ar-I, Ar-Br, Ar-Cl, and Ar-OTf | Ar-I > Ar-Br > Ar-Cl, often requires activated aryl halides wikipedia.org |

| Advantages | High yields, wide substrate scope, milder conditions wikipedia.org | Lower cost of catalyst, effective for specific substrates |

| Challenges | Cost of palladium and ligands, sensitivity to air and moisture | Harsh conditions, often requires stoichiometric copper wikipedia.org |

Cyclization Reactions for Extended Heterocyclic Systems Incorporating this compound

The this compound scaffold can be a building block for the synthesis of more complex, extended heterocyclic systems. This is achieved through cyclization reactions where the piperazinone ring is either formed as part of a larger ring system or acts as a substituent that influences a subsequent ring-forming step. These reactions are fundamental in creating novel molecular architectures for various applications. numberanalytics.com

One approach involves multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a one-pot synthesis to form a complex product. beilstein-journals.orgnih.gov MCRs are valued for their atom economy, simplicity, and ability to generate diverse molecular libraries. beilstein-journals.orgnih.gov For instance, a Ugi reaction, a well-known MCR, can produce α-acylamino carboxamide adducts which can then undergo post-Ugi cyclization to form various heterocycles. frontiersin.org While a direct application with this compound as a starting component isn't explicitly detailed, its amine functionality makes it a potential substrate for such reactions.

Another strategy is the intramolecular cyclization of a suitably functionalized this compound derivative. For example, if a substituent on the piperazinone ring contains a reactive group, an intramolecular reaction can lead to the formation of a new fused or spirocyclic ring system. Radical cyclizations are a powerful tool for this purpose, often proceeding with high regio- and stereoselectivity. iupac.org

Palladium-catalyzed intramolecular α-arylation of related cyclic amides has been shown to be an effective method for constructing fused ring systems. mdpi.com This strategy involves the intramolecular coupling of an aryl halide with an enolate, leading to the formation of a new carbon-carbon bond and a new ring. mdpi.com

Table 2: Examples of Cyclization Strategies for Heterocyclic Synthesis

| Reaction Type | Description | Potential Application with this compound |

|---|---|---|

| Multicomponent Reactions (e.g., Ugi) | Three or more components react in a single step to form a complex product, often followed by a cyclization step. frontiersin.org | The amine functionality of this compound can participate as one of the components. |

| Intramolecular Cyclization | A functional group on a this compound derivative reacts with another part of the same molecule to form a new ring. iupac.org | Formation of fused or spirocyclic systems. |

| Palladium-Catalyzed Intramolecular α-Arylation | An intramolecular C-C bond formation between an aryl halide and an enolate to create a fused ring system. mdpi.com | Construction of polycyclic structures containing the piperazinone core. |

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new synthetic routes. Mechanistic studies often employ a combination of experimental techniques and theoretical calculations. sci-hub.se

Experimental Approaches:

Kinetic Studies: The oxidation of 1-ethylpiperazine by bromamine-T has been studied kinetically. scirp.org The reaction showed a first-order dependence on the concentrations of both the oxidant and the piperazine, and an inverse fractional order dependence on the hydrogen ion concentration. scirp.org Such studies help to elucidate the rate-determining step and the composition of the transition state. Similar studies on the oxidation by bromamine-B showed that electron-donating groups on the piperazine ring, like the ethyl group, enhance the reaction rate, which is consistent with a Hammett reaction constant (ρ) of -0.75. rroij.com This indicates that the transition state is stabilized by the electron-donating nature of the ethyl group. rroij.com

Isotopic Labeling and Crossover Experiments: These experiments can differentiate between intramolecular and intermolecular pathways and trace the fate of specific atoms throughout a reaction. sci-hub.se

Trapping of Intermediates: Unstable intermediates can sometimes be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product, providing evidence for their existence. sci-hub.se

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms. sumitomo-chem.co.jp It can be used to calculate the energies of reactants, products, intermediates, and transition states, allowing for the construction of a detailed energy profile of the reaction pathway. sumitomo-chem.co.jpsmu.edu This can help to identify the most likely mechanism and explain observed reactivity and selectivity. For example, computational studies can elucidate the role of catalysts and ligands in lowering the activation energy of a reaction. sumitomo-chem.co.jp

Reaction Path Analysis: Techniques like the Unified Reaction Valley Approach (URVA) can analyze the changes in the reacting complex along the reaction path, dividing the mechanism into distinct phases such as reactant preparation, chemical transformation, and product formation. smu.edu

In the context of this compound, mechanistic investigations would likely focus on understanding the factors that govern the regioselectivity of its reactions (e.g., at the N-1 vs. N-4 position, or at the α-carbon), the role of the ethyl group in influencing reactivity, and the detailed steps of catalytic cycles in its transformations. For instance, in palladium-catalyzed C-N coupling, the turnover-limiting step can be reductive elimination, especially when the nitrogen substituent is electron-withdrawing. nih.gov While the ethyl group is electron-donating, detailed mechanistic studies would be needed to fully understand its impact on the catalytic cycle.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of 1-Ethylpiperazin-2-one, distinct signals (resonances) are expected for each unique proton environment. The ethyl group would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (–CH₂–) protons, arising from spin-spin coupling with each other. The four methylene groups of the piperazinone ring are chemically non-equivalent and would be expected to produce complex multiplets. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.1 | Triplet (t) |

| Ethyl -CH₂- | ~3.4 | Quartet (q) |

| Piperazinone -CH₂- (Position 3) | ~3.2 | Triplet (t) |

| Piperazinone -CH₂- (Position 5) | ~2.9 | Multiplet (m) |

| Piperazinone -CH₂- (Position 6) | ~3.5 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals are anticipated. The most downfield signal would correspond to the carbonyl carbon (C=O) of the amide group due to its significant deshielding. The carbons of the ethyl group and the four methylene carbons of the piperazinone ring would appear at characteristic chemical shifts in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Ethyl -CH₂- | ~48 |

| Ethyl -CH₃ | ~12 |

| Piperazinone -CH₂- (Position 3) | ~50 |

| Piperazinone -CH₂- (Position 5) | ~45 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam), typically observed in the region of 1650-1680 cm⁻¹. Other significant peaks would include the N-H stretching vibration of the secondary amine, which usually appears as a medium-intensity band around 3300-3500 cm⁻¹, and various C-H stretching and bending vibrations from the ethyl and methylene groups in the 2850-3000 cm⁻¹ and 1300-1475 cm⁻¹ regions, respectively. C-N stretching vibrations would also be present at lower wavenumbers.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide/Lactam) | 1650 - 1680 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. The molecular weight of this compound is 128.17 g/mol . nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In an LC-MS/MS analysis of this compound, the molecule would first be separated from a mixture and then ionized, typically forming a protonated molecular ion [M+H]⁺ with an m/z of approximately 129.1.

In the tandem MS (MS/MS) stage, this parent ion would be fragmented by collision-induced dissociation. The resulting fragmentation pattern is predictable based on the structure. Common fragmentation pathways for piperazine (B1678402) derivatives often involve the cleavage of the ring or the loss of substituents. For this compound, characteristic fragment ions would likely result from the loss of the ethyl group, cleavage of the amide bond, and subsequent ring fissions. This technique is highly sensitive and selective, making it suitable for quantifying the compound in complex matrices.

Table 4: Predicted Key Mass Transitions for LC-MS/MS Analysis of this compound

| Parent Ion (m/z) | Predicted Fragment Ion(s) (m/z) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds like this compound. unodc.org In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. frontiersin.org The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint that can be used for structural elucidation and confirmation. chemguide.co.uk

For piperazine derivatives, GC-MS methods are well-established for separating isomers and related compounds. rsc.org Typical GC methods involve using a phenyl methyl silicone column or a polyethylene glycol polar stationary phase, which provide good separation for nitrogen-containing compounds. unodc.orgnih.gov

The mass spectrum of this compound would be expected to show a molecular ion (M+) peak corresponding to its molecular weight (128.17 g/mol ), although this peak may be of low intensity depending on the stability of the ion. nih.gov The fragmentation pattern is dictated by the structure, with common cleavage points being alpha-cleavage adjacent to the nitrogen atoms and fragmentation of the ethyl group. libretexts.org The fragmentation of the piperazine ring itself can also lead to characteristic ions. researchgate.net Predicted mass spectrometry data for various adducts of this compound provide insight into the expected m/z values in an analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]+ | 129.10224 |

| [M+Na]+ | 151.08418 |

| [M-H]- | 127.08768 |

| [M+NH4]+ | 146.12878 |

| [M+K]+ | 167.05812 |

| [M]+ | 128.09441 |

Data sourced from PubChem predictions. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. ijprajournal.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The technique is particularly useful for detecting molecules containing chromophores, which are functional groups with pi-electrons or non-bonding valence electrons that can undergo electronic transitions. msu.edu

In the case of this compound, the key chromophore is the amide functional group (a carbonyl group adjacent to a nitrogen atom) within the piperazin-2-one (B30754) ring. This group is expected to exhibit two primary types of electronic transitions: a π→π* transition at a shorter wavelength (higher energy) and an n→π* transition at a longer wavelength (lower energy). azooptics.com The n→π* transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower intensity compared to π→π* transitions. azooptics.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com For a compound like this compound, X-ray crystallography would reveal the exact shape of the piperazinone ring (e.g., chair, boat, or twist conformation), the orientation of the ethyl substituent, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. mdpi.com Mathematical processing of the diffraction data yields an electron density map, from which the positions of the individual atoms can be determined.

Although specific crystallographic data for this compound has not been reported in the surveyed literature, studies on similar piperazine derivatives show that the six-membered piperazine ring typically adopts a chair conformation. researchgate.net The analysis would provide key structural parameters such as the C=O bond length of the amide group and the C-N bond lengths within the ring.

Chromatographic Purity and Impurity Profiling

Chromatographic purity and impurity profiling are essential components of pharmaceutical analysis, aimed at detecting, identifying, and quantifying any unwanted substances present in a drug substance. pharmatutor.orgijprajournal.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the control of impurities. ijprajournal.com Impurities can arise from various sources, including starting materials, synthetic by-products, degradation products, or residual solvents. researchgate.net

Various chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common. tijer.orgtricliniclabs.com For piperazine and its derivatives, which may have poor UV chromophores, GC with flame ionization detection (FID) or mass spectrometry (MS) is often a suitable technique. Reverse-phase HPLC (RP-HPLC) can also be used, sometimes requiring derivatization or the use of specific detectors if UV absorbance is low. sielc.com

A study on the GC determination of related substances like piperazine, 1-methyl piperazine, and 1-ethyl piperazine demonstrated a method capable of separating these compounds effectively, which could be adapted for this compound. Potential impurities in the synthesis of this compound could include unreacted starting materials, by-products from side reactions, or degradation products. The impurity profile is critical for ensuring the quality and consistency of the compound.

Table 2: Example of Chromatographic Conditions for Purity Analysis of Related Piperazines

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography (GC) |

| Column | DB-17 [(50%-Phenyl)-methylpolysiloxane] (30 m x 0.53 mm, 1 µm) |

| Detector | Flame Ionization Detector (FID) |

| Injector Temperature | 250°C |

| Detector Temperature | 270°C |

| Oven Program | 80°C (hold 2 min), ramp to 240°C at 10°C/min, hold 10 min |

| Carrier Gas | Nitrogen |

Based on a method developed for piperazine, 1-methyl piperazine, and 1-ethyl piperazine.

Computational and Theoretical Investigations of 1 Ethylpiperazin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules. nih.gov This quantum mechanical modeling method is employed to determine the properties of many-electron systems by focusing on the electron density, which is a function of only three spatial coordinates. DFT calculations, often utilizing functionals like B3LYP, are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For a molecule like 1-Ethylpiperazin-2-one, DFT provides essential insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For cyclic systems like the piperazin-2-one (B30754) ring, conformational analysis is crucial. The piperazine (B1678402) ring typically adopts a non-planar chair conformation to minimize steric strain. researchgate.net

In the case of this compound, the ethyl group attached to the nitrogen atom (N1) can exist in two primary conformations: axial and equatorial. DFT calculations are used to determine the relative energies of these conformers. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be influenced by factors like intramolecular hydrogen bonding. nih.gov The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that define the molecule's structure.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| C-N1 | 1.46 | |

| N1-C(ethyl) | 1.47 | |

| C-N4 | 1.45 | |

| Bond Angles (°) | O-C-N1 | 121.5 |

| C-N1-C(ethyl) | 118.0 | |

| C-N4-H | 115.0 |

Electronic Structure Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. doi.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a detailed picture of the Lewis structure, including atomic charges, hybridization, and intramolecular delocalization effects. researchgate.netusc.edu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(C-N1) | 28.5 |

| LP (N1) | σ(C-C) | 5.2 |

| LP (N4) | σ(C-H) | 4.8 |

| σ (C-H) | σ(N1-C) | 3.1 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, which is determined by the combined effects of its nuclei and electrons. libretexts.org This surface is color-coded to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netamazonaws.com Green and yellow areas represent intermediate potentials. amazonaws.comwolfram.com

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region is therefore the most likely site for an electrophilic attack. The areas around the hydrogen atoms, particularly the one attached to N4, would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.net

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure of an atom's reactivity within a molecule. scielo.org.mx Derived from DFT, these functions describe the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Condensed Fukui functions simplify this by assigning a value to each atomic site.

Three types of Fukui functions are calculated to predict reactivity towards different attacks:

fk+ : For predicting nucleophilic attack (where the molecule accepts an electron). The site with the highest fk+ value is the most susceptible.

fk- : For predicting electrophilic attack (where the molecule donates an electron). The site with the highest fk- value is the most reactive.

fk0 : For predicting radical attack. The site with the highest fk0 value is the most favorable for radical interaction. researchgate.net

For this compound, these calculations can pinpoint which of the nitrogen, oxygen, or carbon atoms are the most likely centers of reaction. For instance, the carbonyl oxygen is expected to have a high fk- value, confirming its role as a primary site for electrophilic attack, while the carbonyl carbon would likely be a primary site for nucleophilic attack (high fk+). amazonaws.com

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |

|---|---|---|---|

| C(carbonyl) | 0.215 | 0.045 | 0.130 |

| O(carbonyl) | 0.110 | 0.250 | 0.180 |

| N1 | 0.085 | 0.150 | 0.118 |

| N4 | 0.090 | 0.185 | 0.138 |

Topological Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, defines atoms and the bonds connecting them based on the topology of the electron density (ρ(r)). wikipedia.orgchemeurope.com In this theory, a molecule is partitioned into discrete atomic regions, called basins, by zero-flux surfaces in the gradient vector field of the electron density. ias.ac.in The lines of maximum electron density that link the nuclei of bonded atoms are known as bond paths. The point on this path where the electron density is at a minimum is termed the Bond Critical Point (BCP). uni-rostock.de

The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. Key indicators include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). ias.ac.in

High ρ(r) and negative ∇²ρ(r) are characteristic of shared-shell interactions, i.e., covalent bonds, where electron density is concentrated between the nuclei.

Low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, an AIM analysis would identify BCPs for all covalent bonds (C-C, C-N, C=O, C-H, and N-H). The analysis would confirm the covalent nature of these bonds, with the C=O bond exhibiting the highest electron density at its BCP, consistent with a double bond. The C-N and C-C bonds would show intermediate density values, while C-H and N-H bonds would have lower, yet still significant, densities characteristic of strong covalent interactions.

Illustrative Data Table: Predicted AIM Properties at Bond Critical Points (BCPs) for this compound This table presents hypothetical but chemically reasonable values for an AIM analysis, as specific literature data for this compound is unavailable.

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Characterization |

| C=O | ~0.45 - 0.55 | Negative | Polar Covalent |

| C-N | ~0.25 - 0.30 | Negative | Polar Covalent |

| C-C | ~0.22 - 0.26 | Negative | Covalent |

| N-H | ~0.30 - 0.35 | Negative | Polar Covalent |

| C-H | ~0.26 - 0.29 | Negative | Covalent |

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org ELF values range from 0 to 1. An ELF value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. jussieu.fr Conversely, a value of 0.5 corresponds to a uniform electron gas, indicating delocalization. wikipedia.org This technique provides a chemically intuitive "map" of electron pairs that aligns well with Lewis structures and VSEPR theory. wikipedia.org

A theoretical ELF analysis of this compound would reveal distinct localization domains, or basins. These basins would correspond to:

Core Basins: Surrounding the heavy atoms (Carbon, Nitrogen, Oxygen), representing the core electrons.

Valence Basins: These are further classified into:

Bonding Basins (Disynaptic): Located between bonded atoms, such as C-C, C-N, C=O, C-H, and N-H, representing the shared electron pairs.

Lone Pair Basins (Monosynaptic): Located on the nitrogen and oxygen atoms, corresponding to their non-bonding electron pairs.

The population of these basins, obtained by integrating the electron density within them, would be expected to be close to 2 electrons, confirming the electron pair model. The analysis would clearly visualize the lone pairs on the sp²-hybridized carbonyl oxygen and the sp³-hybridized nitrogen atoms.

Illustrative Data Table: Predicted ELF Basin Analysis for this compound This table presents expected basin types and populations from an ELF analysis, as specific literature data for this compound is unavailable.

| Basin Type | Location | Predicted Electron Population (e⁻) |

| V(C, H) | Between Carbon and Hydrogen atoms | ~1.9 - 2.0 |

| V(C, C) | Between Carbon atoms | ~1.9 - 2.0 |

| V(C, N) | Between Carbon and Nitrogen atoms | ~1.9 - 2.0 |

| V(C, O) | Between Carbonyl Carbon and Oxygen | ~3.5 - 3.8 (reflecting double bond) |

| V(N, H) | Between Nitrogen and Hydrogen atoms | ~1.9 - 2.0 |

| V(N1, lp) | Lone pair on the N1 (ethyl-substituted) atom | ~2.0 |

| V(N4, lp) | Lone pair on the N4 (amide) atom | ~2.0 |

| V(O, lp) | Lone pairs on the Carbonyl Oxygen atom | ~2.0 per lone pair |

The Localized Orbital Locator (LOL) is another function, conceptually similar to ELF, used to analyze chemical bonding. stmarys-ca.educdnsciencepub.com It is based on the kinetic energy density (τ) and provides a clear visualization of regions where orbitals are localized, such as bonding areas and lone pairs. dntb.gov.ua LOL values typically range from 0 to 1, where a high value (LOL > 0.5) indicates a region of high electron localization, and a low value (LOL < 0.5) corresponds to delocalized electrons. researchgate.net LOL often produces clearer and more distinct representations of bonding regions compared to ELF. researchgate.net

For this compound, the LOL analysis would generate a topological map that strongly complements the ELF findings. researchgate.net It would show regions of high LOL values (attractors) precisely in the areas of all covalent bonds and lone pairs. The spatial arrangement of these attractors would provide a visual confirmation of the molecule's three-dimensional electron pair geometry. The lone pairs on the oxygen and nitrogen atoms would appear as distinct, well-defined regions of high LOL values, highlighting their stereochemical activity.

Illustrative Data Table: Predicted Localized Orbital Locator (LOL) Critical Point Values for this compound This table presents plausible values for LOL attractors, as specific literature data for this compound is unavailable.

| Feature | Predicted LOL Value (ν) | Interpretation |

| C=O Bond Region | > 0.8 | High localization, strong covalent character |

| C-N Bond Region | > 0.7 | Significant covalent character |

| C-C Bond Region | > 0.7 | Significant covalent character |

| N Lone Pair Region | > 0.8 | Highly localized non-bonding electron pair |

| O Lone Pair Region | > 0.8 | Highly localized non-bonding electron pair |

| Inter-atomic regions | < 0.5 | Delocalized electron regions |

The Reduced Density Gradient (RDG) is a computational tool derived from the electron density and its gradient, specifically designed to identify and visualize non-covalent interactions (NCIs). jussieu.frchemrxiv.org The method involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. nih.gov This produces a scatter plot where characteristic spikes at low density signify non-covalent interactions. jussieu.fr These interactions can then be mapped onto the molecular structure and are typically color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds). arxiv.org

Green: Weak, attractive interactions (e.g., van der Waals forces). arxiv.org

Red: Strong, repulsive interactions (e.g., steric clashes). arxiv.org

While an intramolecular RDG analysis of a single this compound molecule would primarily show steric repulsion within the ring, the technique is most powerful for analyzing intermolecular interactions in a dimer or crystal. In such a scenario, RDG analysis would be expected to reveal:

A prominent blue region between the N-H proton of one molecule and the carbonyl oxygen of another, indicating a strong intermolecular hydrogen bond (N-H···O=C).

Extensive green surfaces surrounding the ethyl group and the aliphatic portions of the piperazinone ring, corresponding to van der Waals interactions that contribute to molecular packing.

Small red patches indicating steric repulsion where atoms from adjacent molecules are in close proximity.

Illustrative Data Table: Predicted RDG-NCI Analysis of Intermolecular Interactions for this compound This table summarizes the expected types of non-covalent interactions, as specific literature data for this compound is unavailable.

| sign(λ₂)ρ (a.u.) Range | RDG Value | Color Code | Type of Interaction |

| -0.04 to -0.02 | Low | Blue | Strong Hydrogen Bonding (N-H···O=C) |

| -0.01 to +0.01 | Low | Green | van der Waals Interactions (aliphatic C-H contacts) |

| +0.02 to +0.04 | High | Red | Steric Repulsion (ring crowding) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. mdpi.com

While specific MD simulation studies for this compound have not been reported, simulations would be invaluable for understanding its dynamic behavior. The piperazin-2-one ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. MD simulations could explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers for interconversion between them. nih.gov

Key dynamic features that would be investigated include:

Ring Pseurotation: The piperazinone ring would exhibit flexibility, with simulations revealing the preferred conformations (likely a distorted chair) and the pathways for transitioning to less stable forms.

Ethyl Group Rotation: The simulation would show the rotational freedom of the ethyl group attached to N1, identifying the most populated rotamers and the energetic cost of rotation.

Solvent Effects: Running simulations in an explicit solvent (like water) would reveal how solvent molecules interact with the compound, particularly through hydrogen bonding at the N-H and C=O sites, and how this influences its conformational preferences.

Illustrative Data Table: Predicted Dynamic Properties from a Hypothetical MD Simulation of this compound This table shows the type of data that would be extracted from an MD simulation, as specific literature data for this compound is unavailable.

| Dynamic Property | Description | Expected Outcome |

| Ring Conformation | Analysis of puckering parameters to classify the dominant conformation of the six-membered ring. | Predominantly a chair-like conformation, with transient excursions to twist-boat forms. |

| C-N-C-C Dihedral Angle (Ethyl Group) | Torsional angle defining the orientation of the ethyl group relative to the ring. | Multiple stable rotamers would be observed, likely corresponding to staggered conformations. |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time, indicating structural stability. | Low RMSD values for the ring atoms would indicate a stable primary conformation. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent (e.g., water) molecule at a given distance from a solute atom. | Sharp peaks would be expected for water around the N-H and C=O groups, indicating strong hydrogen bonding sites. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. uobasrah.edu.iq This property is crucial for applications in photonics, telecommunications, and optical computing. physchemres.org The NLO response of a molecule is primarily determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties and screening candidate molecules. uobasrah.edu.iqphyschemres.org

Computational prediction of the NLO properties of this compound would involve calculating the components of the dipole moment, polarizability, and hyperpolarizability tensors. The magnitudes of these properties, particularly the total first hyperpolarizability (β₀), would quantify the molecule's potential as an NLO material. For context, these values are often compared to a standard reference compound like urea (B33335).

Illustrative Data Table: Predicted NLO Properties of this compound from DFT Calculations This table presents hypothetical but representative NLO properties, as specific literature data for this compound is unavailable. Calculations are often compared to urea as a benchmark.

| Property | Symbol | Predicted Value (a.u.) | Predicted Value (esu) | Urea (Reference, esu) |

| Dipole Moment | μ | ~1.5 | ~3.81 x 10⁻¹⁸ | 1.37 x 10⁻¹⁸ |

| Average Polarizability | α | ~60 | ~8.89 x 10⁻²⁴ | ~3.83 x 10⁻²⁴ |

| Total First Hyperpolarizability | β₀ | ~50 - 100 | ~(0.43 - 0.87) x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Applications and Future Research Directions

Utility of 1-Ethylpiperazin-2-one as an Intermediate in Complex Organic Synthesis

This compound serves as a crucial building block in the intricate field of organic synthesis. Its bifunctional nature, possessing both a reactive secondary amine and a lactam moiety, allows for a diverse range of chemical transformations. This makes it an attractive starting material or intermediate for constructing more complex molecular architectures.

The piperazinone core is a common scaffold in many biologically active compounds. evitachem.com By utilizing this compound, chemists can introduce this key structural motif and subsequently elaborate upon the ethyl group or the nitrogen and carbonyl functionalities to achieve a desired target molecule. acs.org This strategic approach is particularly valuable in the late-stage functionalization of complex molecules, where the introduction of a specific group can be challenging. orgsyn.org The ability to use radical reactions, which are less prone to issues with acid-base chemistry, further expands the utility of such intermediates in synthesizing complex molecules with a variety of functional groups. orgsyn.org

Role as a Building Block in Material Science and Polymer Production

The applications of this compound and its derivatives extend into the realm of material science. The unique properties of piperazinone-containing compounds make them suitable for creating novel polymers and other advanced materials. For instance, related compounds like 1-isobutyl-3-methylpiperazin-2-one have been utilized in the formulation of polymers and resins to enhance their mechanical properties and stability.

The development of new polymerization methods, including those leveraging organometallic chemistry and organocatalysis, can be significantly impacted by the availability of versatile building blocks like this compound. frontiersin.org The incorporation of such heterocyclic structures can impart specific functionalities and properties to the resulting polymers, opening up possibilities for new materials with tailored characteristics for electronics, medicine, and other high-tech industries. chemscene.com

Contributions to Drug Discovery and Lead Optimization Strategies

The piperazine (B1678402) ring system, including the piperazinone core of this compound, is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs. researchgate.net This is due to its favorable properties, such as enhancing aqueous solubility and its ability to form multiple hydrogen bonds with biological targets. researchgate.net this compound and its derivatives are therefore actively explored in drug discovery and lead optimization programs. researchgate.netresearchgate.net

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.comupmbiomedicals.com The process often involves making structural modifications to the lead compound. researchgate.net The this compound scaffold provides a versatile platform for such modifications. For example, structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, can guide the synthesis of new derivatives with improved therapeutic potential. researchgate.net

Table 1: Examples of Piperazine Derivatives in Drug Discovery

| Compound Class | Therapeutic Target/Application | Key Findings |

|---|---|---|

| 2-Pyrazoline derivatives with 4-ethylpiperazine moiety | Butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease | Demonstrated potent and selective inhibition of BChE. nih.gov |

| Quinazolinone-benzimidazole hybrids | Anticancer agents | Showed promising antiproliferative activity against breast cancer cells. tandfonline.com |

Potential for Development of Novel Biologically Active Compounds

The inherent biological relevance of the piperazinone core makes this compound a valuable starting point for the development of new biologically active compounds. evitachem.comresearchgate.net Researchers have synthesized and evaluated a wide range of piperazine derivatives, demonstrating their potential in various therapeutic areas.

For example, derivatives of piperazine have been investigated for their anticancer, antimicrobial, anti-inflammatory, and psychoactive properties. researchgate.net The synthesis of hybrid molecules, where the this compound scaffold is combined with other known bioactive fragments, is a common strategy to create novel compounds with enhanced or dual activities. This approach has led to the discovery of potent inhibitors of various enzymes and receptors involved in disease processes.